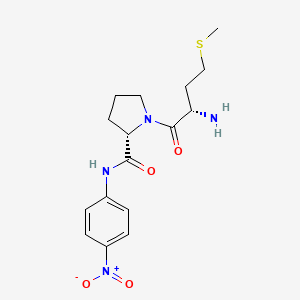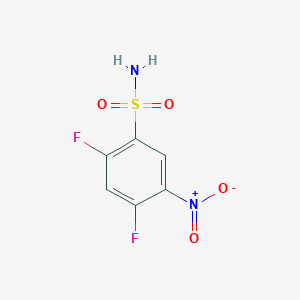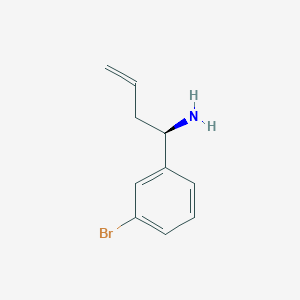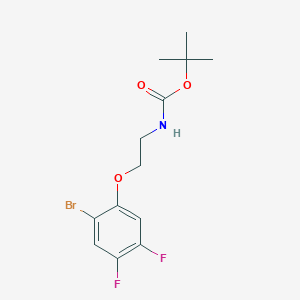
4-Pyridinecarboximidamide, 2,6-dichloro-N-(2-thienylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through various methods, including chlorination of the corresponding pyridine precursor or by introducing the thienylsulfonyl group onto the pyridine ring.
Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic route. Generally, chlorination reactions involve the use of chlorine gas or chlorinating agents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for specific applications.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction type and reagents used.
Applications De Recherche Scientifique
Chemistry: Researchers may explore its reactivity, coordination chemistry, and ligand properties.
Biology: Investigating its interactions with biological molecules (eg
Medicine: It might serve as a starting point for drug development due to its unique structure.
Industry: Its applications in industry are yet to be fully explored.
Mécanisme D'action
- The exact mechanism of action remains unclear. Further research is needed to understand how it interacts with cellular targets and pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
287197-96-0 |
|---|---|
Formule moléculaire |
C10H7Cl2N3O2S2 |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
2,6-dichloro-N'-thiophen-2-ylsulfonylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O2S2/c11-7-4-6(5-8(12)14-7)10(13)15-19(16,17)9-2-1-3-18-9/h1-5H,(H2,13,15) |
Clé InChI |
JKOLOSSZDQDGAM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CSC(=C1)S(=O)(=O)/N=C(/C2=CC(=NC(=C2)Cl)Cl)\N |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)N=C(C2=CC(=NC(=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)


![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)






![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)


